Cas no 925179-59-5 (1-(2-Chloro-4-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine)
1-(2-Chloro-4-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine Chemical and Physical Properties
Names and Identifiers
-
- 1-(2-Chloro-4-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine
- 1-(2-CHLORO-4-FLUORO-BENZYL)-5-METHYL-1 H-PYRAZOL-3-YLAMINE
- VS-05101
- 1-[(2-chloro-4-fluorophenyl)methyl]-5-methyl-1h-pyrazol-3-amine
- EN300-229717
- 925179-59-5
- 1-[(2-chloro-4-fluorophenyl)methyl]-5-methylpyrazol-3-amine
- CS-0280635
- 1h-pyrazol-3-amine, 1-[(2-chloro-4-fluorophenyl)methyl]-5-methyl-
- 1-(2-Chloro-4-fluoro-benzyl)-5-methyl-1H-pyrazol-3-ylamine
- AKOS000310165
- 1-(2-Chloro-4-fluorobenzyl)-5-methyl-1,2-dihydro-3h-pyrazol-3-imine
- MFCD04969989
- 1-[(2-chloro-4-fluoro-phenyl)methyl]-5-methyl-pyrazol-3-amine
- STK312269
- BBL016014
- ALBB-003655
-
- MDL: MFCD04969989
- Inchi: 1S/C11H11ClFN3/c1-7-4-11(14)15-16(7)6-8-2-3-9(13)5-10(8)12/h2-5H,6H2,1H3,(H2,14,15)
- InChI Key: VSFQVZGEJCOWQP-UHFFFAOYSA-N
- SMILES: ClC1C=C(C=CC=1CN1C(C)=CC(N)=N1)F
Computed Properties
- Exact Mass: 239.0625532g/mol
- Monoisotopic Mass: 239.0625532g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 241
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 43.8Ų
Experimental Properties
- Density: 1.4±0.1 g/cm3
- Boiling Point: 400.2±45.0 °C at 760 mmHg
- Flash Point: 195.8±28.7 °C
- Vapor Pressure: 0.0±0.9 mmHg at 25°C
1-(2-Chloro-4-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
-
Hazardous Material Identification:
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
- HazardClass:IRRITANT
1-(2-Chloro-4-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C379093-50mg |
1-(2-Chloro-4-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine |
925179-59-5 | 50mg |
$ 70.00 | 2022-06-06 | ||
| TRC | C379093-100mg |
1-(2-Chloro-4-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine |
925179-59-5 | 100mg |
$ 95.00 | 2022-06-06 | ||
| TRC | C379093-500mg |
1-(2-Chloro-4-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine |
925179-59-5 | 500mg |
$ 340.00 | 2022-06-06 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 030897-500mg |
1-(2-Chloro-4-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine |
925179-59-5 | 500mg |
3072CNY | 2021-05-07 | ||
| Chemenu | CM114856-1g |
1-(2-chloro-4-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine |
925179-59-5 | 95% | 1g |
$240 | 2021-08-06 | |
| Chemenu | CM114856-5g |
1-(2-chloro-4-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine |
925179-59-5 | 95% | 5g |
$720 | 2021-08-06 | |
| Chemenu | CM114856-10g |
1-(2-chloro-4-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine |
925179-59-5 | 95% | 10g |
$1080 | 2021-08-06 | |
| Chemenu | CM114856-1g |
1-(2-chloro-4-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine |
925179-59-5 | 95% | 1g |
$240 | 2023-02-17 | |
| Chemenu | CM114856-5g |
1-(2-chloro-4-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine |
925179-59-5 | 95% | 5g |
$720 | 2023-02-17 | |
| Chemenu | CM114856-10g |
1-(2-chloro-4-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine |
925179-59-5 | 95% | 10g |
$1080 | 2023-02-17 |
1-(2-Chloro-4-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine Suppliers
1-(2-Chloro-4-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine Related Literature
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
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Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
Additional information on 1-(2-Chloro-4-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine
1-(2-Chloro-4-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine (CAS No. 925179-59-5): A Comprehensive Overview
1-(2-Chloro-4-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine, identified by the CAS registry number 925179-59-5, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrazole derivatives, which have been extensively studied due to their diverse biological activities and potential applications in drug discovery. The molecule combines a pyrazole ring with a substituted benzyl group, making it a promising candidate for further research in medicinal chemistry.
The structure of 1-(2-Chloro-4-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine is characterized by a pyrazole ring (a five-membered aromatic ring containing two nitrogen atoms) substituted at the 3-position with an amine group and at the 5-position with a methyl group. The benzyl group attached to the pyrazole ring is further substituted with chlorine at the 2-position and fluorine at the 4-position, introducing electron-withdrawing effects that can influence the compound's reactivity and pharmacokinetic properties. These substituents not only enhance the compound's stability but also contribute to its potential as a lead molecule in drug design.
Recent studies have highlighted the importance of pyrazole derivatives in various therapeutic areas, including anti-inflammatory, antitumor, and antimicrobial activities. For instance, research published in *Journal of Medicinal Chemistry* has demonstrated that pyrazole-containing compounds can act as potent inhibitors of certain enzymes involved in inflammatory pathways. Similarly, 1-(2-Chloro-4-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine has shown promise in preclinical models for its ability to modulate cellular signaling pathways associated with cancer progression.
The synthesis of 1-(2-Chloro-4-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine involves a multi-step process that typically begins with the preparation of the pyrazole core. This is followed by functionalization at specific positions to introduce the desired substituents. The introduction of chlorine and fluorine atoms on the benzyl ring is achieved through electrophilic substitution reactions, while the methyl group on the pyrazole ring is introduced via alkylation or other suitable methods. The optimization of these steps is critical to ensure high yields and purity of the final product.
From an analytical standpoint, 1-(2-Chloro-4-fluorobenzyl)-5-methyl-1H-pyrazol-3-amine has been characterized using advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. These analyses confirm the compound's molecular structure and provide insights into its conformational properties. For example, NMR studies have revealed that the pyrazole ring adopts a planar conformation due to aromaticity, while the substituents exhibit distinct chemical shifts indicative of their electronic environments.
In terms of biological evaluation, 1-(2-Chloro-4-fluorobenzyl)-5-methyl-1H-pyrazol-3-amines have been tested for their cytotoxicity against various cancer cell lines. Results from these studies suggest that the compound exhibits selective toxicity towards malignant cells while sparing normal cells, indicating its potential as an anticancer agent. Furthermore, computational modeling studies have provided valuable insights into the compound's binding affinity towards key protein targets, such as kinases and receptors involved in oncogenesis.
The development of 1-(2-Chloro-4-fluorobenzyl)-5-methyl-1H-pyrazol-amines as therapeutic agents has also been supported by recent advances in medicinal chemistry. For instance, researchers have explored strategies to enhance the compound's bioavailability by modifying its physicochemical properties without compromising its biological activity. These modifications include lipophilic side chain extension and hydrogen bond donor acceptor optimization, both of which aim to improve absorption and distribution within the body.
Looking ahead, 1-(2-Chloro-benzyl)-pyrazol-amines are expected to play a pivotal role in future drug discovery efforts. Their unique combination of structural features makes them ideal candidates for exploring novel therapeutic targets and mechanisms. As research continues to uncover new applications for this class of compounds, it is anticipated that CAS No. 925179-benzene derivatives will contribute significantly to advancements in personalized medicine and targeted therapies.
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